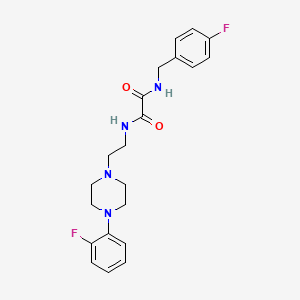
N1-(4-fluorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-fluorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide, commonly known as FEBOP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. FEBOP is a small molecule that belongs to the class of oxalamide derivatives, and it has been shown to exhibit promising pharmacological properties.
科学的研究の応用
Chemical Synthesis and Structural Analysis
N1-(4-fluorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a compound of interest in the field of medicinal chemistry, primarily explored for its potential in drug development and biochemical research. A relevant study involves the synthesis and characterization of structurally similar compounds, emphasizing the importance of detailed structural analysis through techniques like X-ray diffraction, LCMS, NMR, and IR spectroscopy. These methods are critical for confirming the molecular structure and understanding the chemical properties of such complex molecules. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate demonstrated the application of condensation reactions and spectroscopic evidence in molecular characterization (Sanjeevarayappa et al., 2015).
Radiochemistry and Imaging Applications
The compound's structural framework serves as a basis for developing radiolabeled ligands, particularly for brain imaging and studying receptor systems using positron emission tomography (PET). For example, derivatives of similar compounds have been labeled with carbon-11 or fluorine-18 for imaging 5-HT1A receptors, a crucial target in neuroscience research. This highlights the compound's relevance in synthesizing radiotracers for neuroimaging, contributing to our understanding of brain function and disorders (Lu et al., 2005).
Biological Evaluation and Receptor Studies
Compounds with similar structures have been evaluated for their biological activities, including antimicrobial and anthelmintic effects, and as potential ligands for various receptor systems. This illustrates the broader application of such compounds in biological assays and receptor studies, offering insights into their potential therapeutic roles. The evaluation of related compounds for antibacterial and anthelmintic activity, as well as their interaction with specific receptors, underscores the importance of these molecules in pharmacological research (Sanjeevarayappa et al., 2015).
作用機序
Target of Action
Similar compounds have been found to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other structurally related compounds .
Biochemical Pathways
Based on its structural similarity to other compounds, it may be involved in various biochemical reactions .
Pharmacokinetics
Similar compounds are usually well absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
It is likely that it exerts its effects through its interaction with its targets, leading to changes in cellular function .
特性
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N4O2/c22-17-7-5-16(6-8-17)15-25-21(29)20(28)24-9-10-26-11-13-27(14-12-26)19-4-2-1-3-18(19)23/h1-8H,9-15H2,(H,24,28)(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESIEZIIYVMMMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

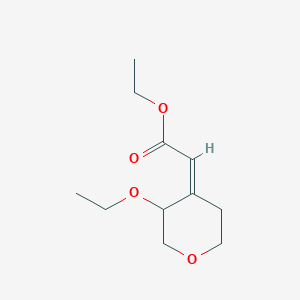
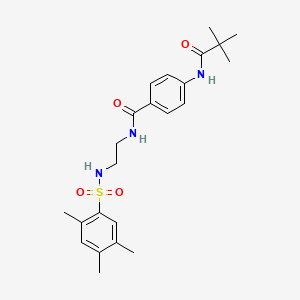
![N-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2393563.png)
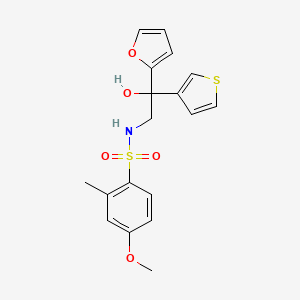
![4-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2393565.png)
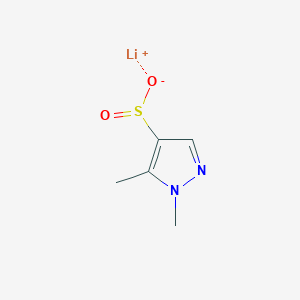
![6-(2-Methoxyphenyl)-2-[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2393568.png)
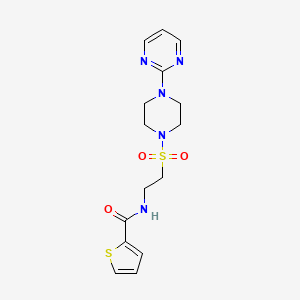
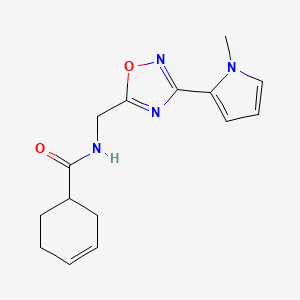


![3-(2-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2393577.png)

![N-{[4-(dimethylamino)phenyl]methyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2393579.png)